Ethyl maltol

Description

Historical Context of Synthetic Flavor Enhancers and Derivatives

The use of substances to enhance the flavor of food dates back to ancient times, with early civilizations using ingredients like fermented fish sauce and seaweed. numberanalytics.com However, the modern era of flavor science began in the 19th century with the rise of organic chemistry and the chemical industry. popsci.commothermurphys.com This period saw the synthesis of flavor compounds that were either identical to their natural counterparts, such as vanillin, or were novel molecules with desirable aromatic properties. popsci.com The first appearance of artificial flavors in the historical record was at the 1851 Crystal Palace exhibition in London. popsci.com

The development of synthetic flavor enhancers gained significant momentum in the early 20th century with the discovery of monosodium glutamate (MSG). numberanalytics.commenutrinfo.com This discovery marked a turning point, leading to the wider exploration and creation of substances that could amplify existing flavors in food. numberanalytics.com Regulatory frameworks, such as the 1906 Pure Food and Drug Act in the United States, began to distinguish between "natural" and "artificial" flavors, requiring products with synthetic additives to be labeled as "imitation" or "compound". popsci.com

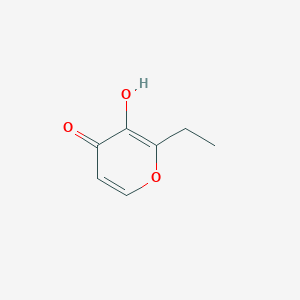

Maltol, a naturally occurring compound found in roasted malt, was first isolated in 1861 from larch bark. atamanchemicals.comveeprho.com Its characteristic sweet, caramel-like aroma led to its use as a flavor enhancer. Ethyl maltol, a synthetic derivative of maltol, was developed later and does not occur naturally. atamanchemicals.comresearchgate.net It is structurally related to maltol, with an ethyl group replacing the methyl group, which results in a flavor potency that is four to six times greater than maltol. atamanchemicals.com The synthesis of this compound represented a significant advancement in the field of flavor chemistry, providing a more potent and efficient means of imparting sweet and fruity aromas to a wide range of products. atamanchemicals.comnih.gov

Scope and Significance of this compound in Contemporary Chemical and Biological Research

This compound (2-ethyl-3-hydroxy-4H-pyran-4-one) is a versatile organic compound with a white, crystalline appearance and a characteristic sweet aroma often described as caramelized sugar or cooked fruit. atamanchemicals.comwikipedia.orgmdpi.com While it is widely recognized as a flavor enhancer in the food, beverage, and pharmaceutical industries, its significance in contemporary research extends into various chemical and biological domains. researchgate.netnih.govmdpi.com

In the realm of chemical research , the synthesis of this compound itself is a subject of ongoing investigation, with various methods being developed from precursors like ethylfurfuryl alcohol, kojic acid, and pyromeconic acid. researchgate.netmdpi.com Modern synthetic approaches, such as those utilizing electrochemical methods or titanium silicalite catalysts, aim to improve yield, reduce environmental impact, and enhance process efficiency. researchgate.netdissertationtopic.netgoogle.com The physicochemical properties of this compound, including its solubility, melting point, and spectroscopic characteristics, are well-documented and form the basis for its application and analysis. atamanchemicals.comnih.gov

A significant area of chemical research involves the metal-chelating properties of this compound. atamanchemicals.comwikipedia.orgnih.gov Like its precursor maltol, the conjugate base of this compound has a high affinity for metal ions, particularly iron (Fe³⁺), forming a stable red coordination complex. atamanchemicals.comwikipedia.org This chelating ability is attributed to the bidentate ligand nature of the heterocycle. atamanchemicals.comwikipedia.org This property is not only useful for analytical methods, such as the spectrophotometric determination of this compound, but also has implications for its biological activity. cosmosscholars.comnih.gov

From a biological research perspective, the interactions of this compound with biological systems are a key focus. Its ability to chelate iron and other transition metals can influence various cellular processes. nih.govresearchgate.netnih.gov Research has shown that this compound can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. researchgate.netnih.govchemimpex.com For instance, it has been shown to enhance copper-mediated cytotoxicity and induce apoptosis in lung epithelial cells. medchemexpress.commedchemexpress.com Studies have also investigated its potential to disrupt intracellular iron homeostasis, which can lead to cellular stress and DNA damage. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈O₃ | wikipedia.orgnih.gov |

| Molar Mass | 140.14 g/mol | nih.govpharmacompass.com |

| Appearance | White crystalline powder | atamanchemicals.comwikipedia.org |

| Odor | Sweet, caramelized sugar, cooked fruit | atamanchemicals.comwikipedia.orgmdpi.com |

| Melting Point | 85-95 °C | wikipedia.org |

| Boiling Point | 161 °C | wikipedia.org |

| Solubility in Water | 1 g in ~55 mL | atamanchemicals.com |

| IUPAC Name | 2-ethyl-3-hydroxypyran-4-one | nih.govfoodb.ca |

Interactive Data Table: Solubility of this compound This table allows for filtering and searching of solubility data.

| Solvent | Solubility | Source(s) |

| Water | 1 g in ~55 mL | atamanchemicals.com |

| Ethanol | 1 g in 10 mL | atamanchemicals.com |

| Propylene Glycol | 1 g in 17 mL | atamanchemicals.com |

| Chloroform | 1 g in 5 mL | atamanchemicals.com |

Propriétés

IUPAC Name |

2-ethyl-3-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYNHJUKRTCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041516 | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 290.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4940-11-8 | |

| Record name | Ethyl maltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl maltol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxy-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Q8K29L05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 - 91 °C | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q. What standardized analytical methods are recommended for quantifying ethyl maltol in food matrices?

this compound is commonly quantified using UV-Vis spectrophotometry with chemometric methods (e.g., partial least squares regression) to resolve spectral overlaps in complex matrices like beverages or cereals . For higher sensitivity, flow injection analysis (FIA) with chemiluminescence detection is employed, offering detection limits below 0.1 µg/mL in synthetic and commercial samples . Method validation should follow guidelines such as CNAS-GL06 and JJF 1059.1-2012 , which emphasize uncertainty sources like instrument calibration, sample preparation, and matrix effects .

Q. How is the solubility of this compound experimentally determined in solvent mixtures?

The equilibrium method is widely used, where this compound is dissolved in 1-propanol-water mixtures across a temperature range (e.g., 283.15–313.15 K). Saturation points are measured gravimetrically, and data are modeled using polynomial equations (for temperature dependence) or semi-empirical activity coefficient models (e.g., modified Apelblat equation), with the latter showing better accuracy (±2.5% relative error) under varied solvent ratios .

Q. What techniques are used to study this compound’s interaction with human serum albumin (HSA)?

Researchers employ multi-spectroscopic methods :

- Fluorescence quenching to analyze binding constants (e.g., Stern-Volmer plots).

- Synchronous and 3D fluorescence spectroscopy to detect conformational changes in HSA.

- FTIR spectroscopy to identify secondary structural alterations.

- Molecular docking to predict binding sites and interaction energies (e.g., hydrophobic forces dominate in this compound-HSA binding) .

Advanced Research Questions

Q. How can contradictions in solubility modeling data be resolved?

Discrepancies between polynomial and semi-empirical models often arise from assumptions about solvent-solute interactions. Advanced approaches include:

Q. What experimental designs address this compound’s synergistic cytotoxicity with metal ions?

Studies on lung epithelial cells (e.g., BEAS-2B) use co-exposure assays with this compound and metals (e.g., copper). Key steps:

- Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).

- Quantify pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA.

- Apply chelation controls (e.g., EDTA) to confirm metal-dependent toxicity mechanisms. Synergistic effects are observed at sub-cytotoxic concentrations (e.g., 100 µM this compound + 10 µM Cu²⁺) .

Q. How is uncertainty evaluated in HPLC quantification of this compound?

Uncertainty components are systematically assessed:

Q. What advanced extraction methods improve this compound recovery from complex matrices?

Dispersive liquid-liquid microextraction (DLLME) paired with headspace solid-phase microextraction (HS-SPME) achieves recoveries >90% in oils and seafood. Optimization factors:

- Solvent ratios (e.g., 1:4 extractant-to-dispersant).

- Ionic strength adjustments to enhance partitioning.

- Isotope dilution (e.g., ¹³C-labeled this compound) for internal standardization .

Q. How does this compound induce inflammatory responses in macrophages?

In THP-1-derived macrophages , this compound (≥250 µM) upregulates NF-κB signaling , leading to IL-1β and TNF-α secretion. Experimental protocols include:

- ROS scavenger assays (e.g., NAC pretreatment) to confirm oxidative stress pathways.

- Transcriptomic analysis (RNA-seq) to identify gene networks linked to inflammation.

- Dose-response modeling to calculate EC₅₀ values for cytokine induction .

Methodological Tables

Table 1. Comparison of Analytical Methods for this compound Quantification

| Method | LOD (µg/mL) | Matrix Applicability | Key Reference |

|---|---|---|---|

| UV-Vis + Chemometrics | 0.5 | Food, Beverages | |

| FIA-Chemiluminescence | 0.1 | Synthetic Samples | |

| HS-SPME-GC/MS | 0.02 | Oils, Fragrances |

Table 2. Cytotoxicity and Inflammatory Markers in Cell Models

| Cell Line | This compound (µM) | Observed Effect | Mechanism |

|---|---|---|---|

| BEAS-2B | 1000 | ROS ↑, Cell Viability ↓ (30%) | Cu²⁺-mediated redox cycling |

| THP-1 Macrophages | 250 | IL-1β ↑ (5-fold), TNF-α ↑ (3-fold) | NF-κB activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.